4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety and a pyrido[3,4-d]pyrimidine ring, connected via a piperidine linker. The presence of these heterocyclic structures contributes to its biological activity and potential as a drug candidate.
Preparation Methods
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine and pyrido[3,4-d]pyrimidine rings, followed by their coupling through a piperidine linker. Common synthetic routes include:
Formation of Imidazo[1,2-b]pyridazine: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Formation of Pyrido[3,4-d]pyrimidine: This ring system can be synthesized via condensation reactions involving aminopyrimidines and aldehydes or ketones.
Coupling Reaction: The final step involves linking the two heterocyclic systems through a piperidine moiety, often using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine moiety and have been studied for their potential as kinase inhibitors and anti-inflammatory agents.
Pyrido[3,4-d]pyrimidine derivatives: These compounds contain the pyrido[3,4-d]pyrimidine ring and have been explored for their use in treating various diseases, including cancer and autoimmune disorders.
The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.
Properties
Molecular Formula |
C19H19N7O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H19N7O/c1-2-18(24-26-10-7-21-17(1)26)27-12-14-4-8-25(9-5-14)19-15-3-6-20-11-16(15)22-13-23-19/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2 |
InChI Key |
SCFIGPOSHQTMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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